
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a chlorophenyl-substituted thiourea with an appropriate aldehyde or ketone in the presence of a base might yield the desired thiadiazine derivative. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thiadiazine derivatives.
Aplicaciones Científicas De Investigación
2H-1,3,5-Thiadiazine-2-thione derivatives have been explored for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential antimicrobial, antifungal, and anticancer agents.
Medicine: Investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione derivatives depends on their specific application. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes. As anticancer agents, they could interfere with cell division or induce apoptosis. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(phenyl)-5-(2-hydroxyethyl)-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(methyl)-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the m-chlorophenyl and 2-hydroxyethyl groups can impart unique characteristics compared to other similar compounds.
Propiedades
Número CAS |
23515-22-2 |
|---|---|
Fórmula molecular |
C11H13ClN2OS2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H13ClN2OS2/c12-9-2-1-3-10(6-9)14-7-13(4-5-15)8-17-11(14)16/h1-3,6,15H,4-5,7-8H2 |
Clave InChI |
UNBIMHCUKSBNLF-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSC(=S)N1C2=CC(=CC=C2)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



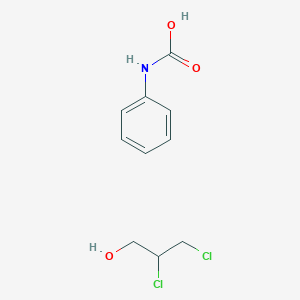
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

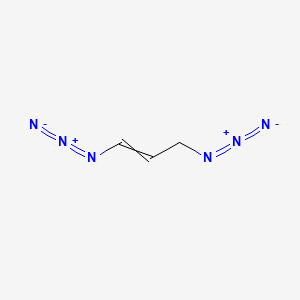
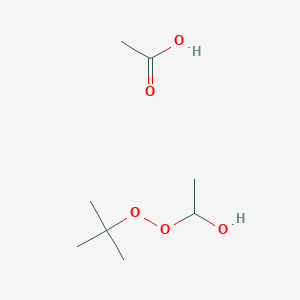
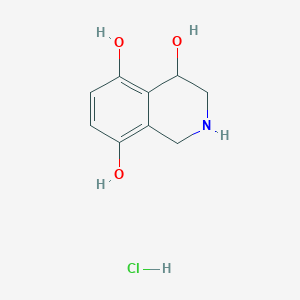
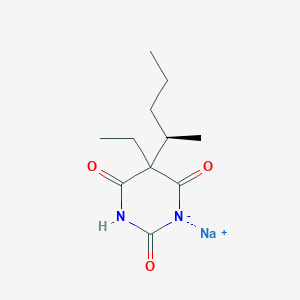
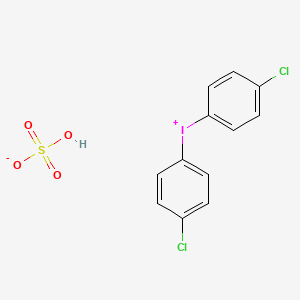
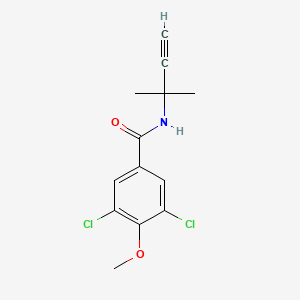
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)



